molecular formula C21H22N4O3 B2546930 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide CAS No. 1226428-99-4

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2546930
CAS No.: 1226428-99-4
M. Wt: 378.432
InChI Key: VHXQIFDVJDKDHU-UHFFFAOYSA-N
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Description

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a pyrrole ring, a benzoyl group, an isoxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Isoxazole Ring Formation: The isoxazole ring can be formed through the reaction of hydroxylamine with a β-keto ester.

    Piperidine Ring Formation: The piperidine ring is synthesized through the hydrogenation of pyridine or by the cyclization of a 1,5-diamine.

    Coupling Reactions: The final compound is obtained by coupling the benzoylated pyrrole, the isoxazole, and the piperidine carboxamide through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1H-pyrrol-1-yl)benzoyl)piperidine-4-carboxamide: Lacks the isoxazole ring.

    N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide: Lacks the pyrrole and benzoyl groups.

    1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine: Lacks the carboxamide group.

Uniqueness

1-(4-(1H-pyrrol-1-yl)benzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is unique due to the combination of its pyrrole, benzoyl, isoxazole, and piperidine carboxamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-pyrrol-1-ylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15-14-19(23-28-15)22-20(26)16-8-12-25(13-9-16)21(27)17-4-6-18(7-5-17)24-10-2-3-11-24/h2-7,10-11,14,16H,8-9,12-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXQIFDVJDKDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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